6-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
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Description
The compound "6-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and have been studied for their potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of benzothiazole derivatives can involve various strategies, including the N-methylation of known chlorinated precursors followed by displacement reactions. For instance, N-Methoxy-9-methyl-9H-purin-6-amines, which are structurally related to benzothiazoles, have been synthesized using N-methylation and chlorine displacement, demonstrating the versatility of such synthetic approaches .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety, which can influence the electronic properties of the molecule. The crystal structure of a related compound, N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)-O,O-dipropyl-α-aminophosphonate, has been determined, revealing a fully delocalized benzothiazole system with sp2 hybridization at the nitrogen atom. This suggests that similar delocalization may be present in the compound of interest .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including alkylation. For example, N-Methoxy-9-methyl-9H-purin-6-amines with different substituents can react with benzyl bromide to yield N-7- and N6-benzylated products, although the reactivity can be significantly affected by the nature of the substituents at the C-2 position . This indicates that the compound may also participate in similar alkylation reactions, depending on its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be influenced by their molecular structure. For instance, the presence of methoxy groups and other substituents can affect the compound's solubility, stability, and reactivity. The compound N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide has shown significant anticonvulsant and neuroprotective effects, which may be attributed to its chemical structure and properties .
Scientific Research Applications
Hetarylazo Disperse Dyes
Research by Georgiadou and Tsatsaroni (2002) explored the synthesis of hetarylazo disperse dyes from heterocyclic amines, including 2-amino-6-methoxy-benzothiazole. These dyes, which color cellulose acetate in red to greenish-blue hues, are significant in the textile industry for their dyeing and fastness properties. The study discusses the impact of the heterocyclic ring's nature and substituents on the dyes' coloration, offering insights into the design of novel disperse dyes for industrial applications (Georgiadou & Tsatsaroni, 2002).
Anticonvulsant and Neuroprotective Effects
A study by Hassan et al. (2012) on N-(substituted benzothiazol-2-yl)amide derivatives, including those related to the compound , demonstrated anticonvulsant and neuroprotective effects. The research highlights the potential of these compounds as leads in developing safer and more effective anticonvulsants with neuroprotective effects, emphasizing their significance in pharmaceutical research (Hassan, Khan, & Amir, 2012).
Antifungal Applications
Investigations into the antifungal effects of certain derivatives on fungi like Aspergillus terreus and Aspergillus niger revealed the potential of these compounds as antifungal agents. This research suggests the importance of these derivatives in developing new antifungal treatments, contributing to the field of medicinal chemistry and pharmacology (Jafar et al., 2017).
Synthetic Studies Toward Agelasine Analogs
Roggen and Gundersen (2008) conducted synthetic studies directed towards Agelasine analogs, involving N-methoxy-9-methyl-9H-purin-6-amines with various substituents, including those similar to the query compound. These studies are crucial for understanding tautomerism and alkylation reactions, providing a foundation for developing novel compounds with potential pharmaceutical applications (Roggen & Gundersen, 2008).
properties
IUPAC Name |
6-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c1-20-9-3-5-11-13(7-9)22-15(17-11)19-16-18-12-6-4-10(21-2)8-14(12)23-16/h3-8H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSHGAKBJZYRTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
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